Epoxymicheliolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

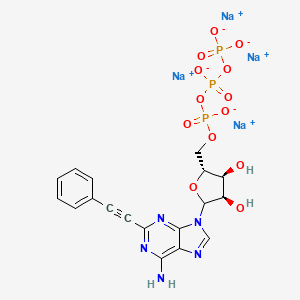

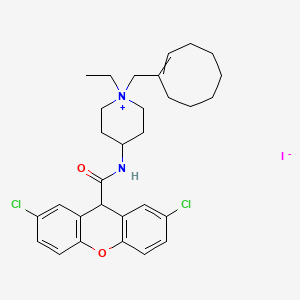

Epoxymicheliolide (EMCL) is a novel guaiane-type sesquiterpene lactone . It is a compound that is structurally related to Parthenolide (PTL), but EMCL is more stable under acidic and alkaline conditions .

Molecular Structure Analysis

Epoxymicheliolide has a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol . Its IUPAC name is (1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo .Physical And Chemical Properties Analysis

Epoxymicheliolide has a molecular weight of 264.32 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Inhibition of Neuroinflammation

ECL directly binds to histone H2B to inhibit microglia-mediated neuroinflammation both in vitro and in vivo . ECL covalently modifies a previously undisclosed lysine 46 (K46) in H2B, and recruits E3 ubiquitin ligase RNF20 to promote H2Bub1 at K120 . This process disrupts the AP-1 recruitment to proinflammatory gene promoters for microglia inactivation .

Treatment of Ulcerative Colitis

ECL has been found to prevent Dextran Sulfate Sodium-Induced Colitis in mice by inhibiting the TAK1-NF-κB Pathway and activating the Keap1-NRF2 Signaling in Macrophages . It inhibits the release of NO and PGE2 by down-regulating the expression of iNOS and COX2, while suppressing the expression of IL-1β, IL-6, and TNF-α in LPS-stimulated RAW264.7 macrophages .

Treatment of Myeloproliferative Neoplasms

ECL has been found to exert therapeutic effects in myeloproliferative neoplasms . However, the details of this application are not readily available and further research is needed to fully understand its potential in this area.

Mecanismo De Acción

Target of Action

Epoxymicheliolide (ECL) is a sesquiterpene lactone compound derived from the plant species Small White Chrysanthemum . The primary target of ECL is Histone H2B , a protein that plays a crucial role in the structural organization of chromatin in eukaryotic cells .

Mode of Action

ECL interacts with its target, Histone H2B, through a covalent modification at Lysine 46 (K46) . This modification recruits the E3 ubiquitin ligase RNF20 , which catalyzes the monoubiquitination of Histone H2B at Lysine 120 (K120) . This process disrupts the activation of pro-inflammatory signals mediated by AP-1 .

Biochemical Pathways

The interaction of ECL with Histone H2B affects the NF-κB/COX-2 signaling pathways . By inhibiting the activation of these pathways, ECL exerts its anti-inflammatory effects . Additionally, ECL has been found to inhibit the TAK1-NF-κB pathway and activate the Keap1-NRF2 signaling pathway in macrophages .

Pharmacokinetics

It is known that ecl is more stable under both acidic and alkaline conditions , which may influence its bioavailability.

Result of Action

The result of ECL’s action is the inhibition of neuroinflammation, both in vitro and in vivo . By disrupting the activation of pro-inflammatory signals, ECL effectively reduces inflammation . Moreover, ECL has been found to suppress tumor growth by inhibiting the activation of NF‑κB, suggesting its potential as a novel anticancer agent .

Action Environment

The action, efficacy, and stability of ECL can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of ECL, as it is known to be stable under both acidic and alkaline conditions . .

Safety and Hazards

Direcciones Futuras

EMCL has been found to inhibit microglia-mediated neuroinflammation in vitro and in vivo, suggesting that it could be a promising drug candidate for neuroinflammation via regulating histone monoubiquitination . Another study found that EMCL ameliorated ulcerative colitis by targeting NF-κB and Nrf2 pathways .

Propiedades

IUPAC Name |

(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWNFKWDSMXFLK-NCWRXGJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epoxymicheliolide | |

Q & A

Q1: How does Epoxymicheliolide exert its anti-inflammatory effects?

A1: Epoxymicheliolide (EMCL) primarily exhibits anti-inflammatory activity by targeting two key pathways:

- Inhibition of NF-κB Signaling: EMCL disrupts the NF-κB signaling cascade, a crucial pathway involved in inflammation. It achieves this by blocking the phosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1) and IKKα/β (IκB kinase), ultimately preventing the degradation of IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha) and subsequent translocation of NF-κB p50/p65 to the nucleus. [, ] This inhibition effectively suppresses the expression of pro-inflammatory mediators such as iNOS, COX2, IL-1β, IL-6, and TNF-α. [, ]

- Activation of Keap1-Nrf2 Signaling: EMCL activates the Keap1-Nrf2 antioxidant pathway, contributing to its anti-inflammatory effects. By directly interacting with Keap1 (Kelch-like ECH-associated protein 1), EMCL promotes the release and activation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant and cytoprotective genes. [] This activation ultimately leads to reduced intracellular reactive oxygen species (ROS) levels, mitigating oxidative stress and inflammation. []

Q2: What is the proposed mechanism of action for Epoxymicheliolide in suppressing tumor growth?

A: Research suggests that Epoxymicheliolide (EMCL) demonstrates anti-tumor activity primarily by inhibiting the NF-κB signaling pathway. [] EMCL effectively suppresses the expression of cyclooxygenase-2 (COX-2) by inhibiting the translocation of NF-κB p50/p65 and reducing NF-κB activity. [] This inhibition of COX-2, a key enzyme involved in inflammation and tumorigenesis, contributes to the suppression of tumor growth. [] Additionally, EMCL has been shown to induce apoptosis in cancer cells through the activation of the mitochondria- and caspase-dependent pathway. []

Q3: Are there any specific structural features of Epoxymicheliolide that are crucial for its biological activities?

A: Yes, the α, γ-unsaturated lactone moiety present in the structure of Epoxymicheliolide (EMCL) plays a crucial role in its anti-inflammatory effects. [] Studies using a thiol donor, β-mercaptoethanol, have demonstrated the significance of this structural feature. The presence of β-mercaptoethanol significantly diminished the inhibitory effects of EMCL on pro-inflammatory mediator production, suggesting that the α, γ-unsaturated lactone moiety is essential for its interaction with target proteins like TAK1 and Keap1. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)